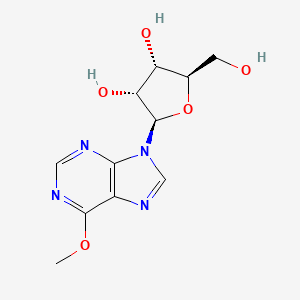

6-O-Methylinosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N4O5 |

|---|---|

Molecular Weight |

282.25 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1 |

InChI Key |

UQQHOWKTDKKTHO-IOSLPCCCSA-N |

Isomeric SMILES |

COC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of O6-Methylinosine (m⁶I) in RNA Editing

This is an in-depth technical guide on the biological and chemical significance of O6-methylinosine (m⁶I) in the context of RNA editing.

Executive Summary

O6-methylinosine (m⁶I) is a rare, non-canonical nucleoside that sits at the intersection of RNA editing (A-to-I) and alkylation damage. Unlike the abundant epitranscriptomic mark N6-methyladenosine (m⁶A) , which actively regulates RNA metabolism, m⁶I is primarily understood as a damage product or a synthetic analog with profound implications for genetic recoding.

Its biological significance lies in its ability to reverse the coding potential of Inosine . While Adenosine-to-Inosine (A-to-I) editing by ADAR enzymes recodes Adenosine to mimic Guanosine (read as 'G'), the subsequent methylation of Inosine at the O6 position (forming m⁶I) alters its hydrogen bonding properties to mimic Adenosine (read as 'A'). This creates a unique "editing reversal" mechanism, relevant in contexts of nitrosative stress, alkylating chemotherapy, and synthetic mRNA design.

Chemical Identity and Biogenesis[1]

To understand the significance of m⁶I, one must first distinguish it from other "methyl-inosine" species and standard editing products.

Structural Distinction[1][2][3]

-

Inosine (I): The product of A-to-I editing. It possesses a carbonyl oxygen at the C6 position (keto form) and a proton at N1. This allows it to base-pair with Cytidine (C), mimicking Guanosine.

-

O6-Methylinosine (m⁶I): Formed by the methylation of the O6-oxygen of Inosine. This locks the base in an enol-like configuration, removing the N1 proton capability and blocking the O6 acceptor site.

-

N1-Methylinosine (m¹I): A distinct, enzymatically regulated modification found in tRNA (position 37), essential for reading frame maintenance. Do not confuse m⁶I with m¹I.

Biogenesis: Enzymatic vs. Damage

Currently, there is no known "Inosine O6-methyltransferase" in mammals that installs m⁶I as a regulatory mark. Instead, m⁶I is predominantly generated through:

-

Alkylation Damage: Exposure of edited RNA (containing Inosine) to alkylating agents (e.g., nitrosoureas, endogenous methyl donors under stress). Inosine is structurally similar to Guanosine, and O6-methylguanosine (m⁶G) is a classic DNA/RNA damage lesion. Similarly, Inosine is susceptible to O6-alkylation.

-

Synthetic Incorporation: m⁶I is used in nucleoside analog studies to probe the active sites of enzymes like Adenosine Deaminase acting on RNA (ADAR) or to modulate the immunogenicity of therapeutic mRNAs.

The "Recoding Reversal" Hypothesis

The most critical biological impact of m⁶I is its effect on codon reading during translation.

The Base-Pairing Shift

-

Adenosine (A): Pairs with Uracil (U) .

-

Inosine (I): Pairs with Cytidine (C) (Wobble with U/A).

-

Result: A-to-I editing changes the codon meaning (e.g., CAG [Gln]

CIG [Arg]).

-

-

O6-Methylinosine (m⁶I): Due to the methyl group at O6, the H-bond acceptor capability is lost, and the N1 proton is removed/blocked. Steric and electrostatic factors force it to pair preferentially with Uracil (U) (or Thymine in DNA contexts), similar to Adenosine.

Biological Consequence

If an Inosine site (created by ADAR to alter protein function) is subsequently methylated to m⁶I, the ribosome will read it as an Adenosine.

-

Effect: Reversal of Editing. The protein product reverts to the pre-edited (genomic) sequence, potentially negating the physiological benefit of the ADAR edit (e.g., in glutamate receptors or ion channels).

Visualization of Base Pairing Logic

The following diagram illustrates the structural logic of this "Epitranscriptomic Tug-of-War."

Caption: The functional trajectory of Adenosine through editing and subsequent methylation. Note how m⁶I restores the "Reads as A" phenotype, effectively canceling the ADAR edit.

m⁶I as a Tool in Drug Development & ADAR Research

Beyond its role as a damage product, m⁶I is a valuable chemical biology tool.

Probing ADAR Mechanism

Researchers use m⁶I-containing RNA oligonucleotides to study the substrate specificity of ADAR enzymes.

-

Inhibition/Resistance: ADAR requires a specific hydration mechanism to deaminate Adenosine. The O6-methyl group in m⁶I (if placed in a substrate analog) or the presence of m⁶I in the product strand can inhibit ADAR binding or catalysis, providing insights into the enzyme's active site pocket.

-

Transition State Analog: m⁶I mimics certain electronic features of the transition state of adenosine deamination, making it useful for crystallographic studies.

Therapeutic mRNA Design

In the development of RNA therapeutics (e.g., lipid nanoparticles), controlling immunogenicity is paramount.

-

TLR Evasion: While m⁶A and Pseudouridine are standard modifications to suppress Toll-like Receptor (TLR) activation, m⁶I represents a distinct chemical space. Synthetic incorporation of m⁶I can be used to fine-tune the secondary structure and immunogenic profile of mRNA, although it is less common than N1-methylpseudouridine.

Comparison of Methylated Adenosine/Inosine Species

To ensure experimental precision, distinguishing m⁶I from related modifications is critical.

| Feature | N6-methyladenosine (m⁶A) | Inosine (I) | O6-methylinosine (m⁶I) |

| Base | Adenosine | Inosine | Inosine |

| Modification Site | Nitrogen-6 (Exocyclic amine) | C6 Carbonyl (Deamination) | Oxygen-6 (Enol ether) |

| Origin | Enzymatic (METTL3/14) | Enzymatic (ADAR1/2) | Damage / Synthetic |

| Coding (Ribosome) | Reads as A | Reads as G | Reads as A (Reverts I) |

| ADAR Interaction | Inhibits ADAR (m⁶A blocks editing) | Product of ADAR | Analog / Damage Product |

| Detection | Antibody / Nanopore / LC-MS | Sequencing Mismatch (A>G) | LC-MS / Specialized Seq |

Experimental Protocols: Detection & Analysis

Detecting m⁶I requires distinguishing it from the abundant Inosine background.

Protocol: LC-MS/MS Detection of m⁶I

Standard sequencing (RNA-seq) cannot easily distinguish m⁶I from Adenosine because both base-pair with U. Mass spectrometry is the gold standard.

-

RNA Isolation: Purify total RNA or mRNA using Trizol/Column methods.

-

Digestion:

-

Incubate RNA (1-5 µg) with Nuclease P1 (2 U) in 10 mM NH₄OAc (pH 5.3) at 42°C for 2 hrs.

-

Add Snake Venom Phosphodiesterase and Alkaline Phosphatase ; incubate at 37°C for 2 hrs.

-

-

Filtration: Remove enzymes using a 10 kDa spin filter (12,000 x g, 10 min).

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: 0.1% Formic acid in Water (A) / Acetonitrile (B).

-

MRM Transitions: Monitor specific mass-to-charge (m/z) transitions.

-

Inosine: 269.1

137.1 -

m⁶I: 283.1

151.1 (Base ion + Methyl).

-

-

-

Quantification: Normalize against internal standards (e.g.,

C-Guanosine).

Protocol: Probing ADAR Activity with m⁶I Analogs

To test if m⁶I affects ADAR editing (e.g. in a "bystander" context):

-

Substrate Synthesis: Solid-phase synthesis of an RNA hairpin containing a specific Adenosine target for ADAR, with m⁶I incorporated at variable positions (neighboring nucleotides).

-

In Vitro Deamination Assay:

-

Mix RNA substrate (10 nM) with recombinant ADAR1/2 protein.

-

Buffer: 15 mM Tris-HCl (pH 7.5), 2% glycerol, 60 mM KCl, 0.5 mM DTT.

-

Incubate at 37°C for 30-60 mins.

-

-

Analysis:

-

RT-PCR followed by Sanger sequencing.

-

Measure % Editing by peak height ratio (G / A+G).

-

Expectation: m⁶I near the editing site may sterically hinder ADAR binding, reducing editing efficiency compared to unmodified controls.

-

References

-

Véliz, E. A., Easterwood, L. M., & Beal, P. A. (2003). Substrate analogues for an RNA-editing adenosine deaminase: Mechanistic investigation and inhibitor design. Journal of the American Chemical Society. Link

-

Gurram, V., et al. (2012).[1] C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure.[1][2][3][4] Molecules / PubMed. Link

-

Xiang, S., et al. (2018). N6-Methyladenosines Modulate A-to-I RNA Editing. Molecular Cell. (Context on m6A/Inosine interplay). Link

-

Sendinc, E., et al. (2024). Epitranscriptome-wide profiling identifies RNA editing events regulated by ADAR1. eLife. (Detection of modified inosines). Link

Sources

- 1. alkyl aryl sulfonates: Topics by Science.gov [science.gov]

- 2. leave-one-out cross-validation procedure: Topics by Science.gov [science.gov]

- 3. agonist 2-chloro-n6-cyclopentyladenosine ccpa: Topics by Science.gov [science.gov]

- 4. herbicide 4-chloro-2-methylphenoxyacetic acid: Topics by Science.gov [science.gov]

The Mechanistic Role of 6-O-Methylinosine in Transition Mutations

The following technical guide details the mechanistic role of 6-O-Methylinosine (O⁶-MeI) in transition mutations. It is structured for an expert audience, focusing on the chemical, thermodynamic, and kinetic principles that drive this mutagenic pathway.[1]

Technical Guide & Experimental Framework

Executive Summary: The "Minimalist" Mutagen

6-O-Methylinosine (O⁶-MeI) is a critical nucleoside analog used to deconstruct the molecular basis of transition mutations caused by alkylating agents.[2] While its structural cousin, O⁶-methylguanine (O⁶-MeG) , is the primary naturally occurring lesion responsible for G:C

Core Thesis: O⁶-MeI drives transition mutations by chemically mimicking Adenosine.[2] The methylation at the O⁶ position locks the purine ring in a fixed enol-ether configuration, removing the N1 proton donor required for pairing with Cytosine. Instead, O⁶-MeI preferentially pairs with Thymine, causing an Inosine (G-like)

Structural & Chemical Basis of Mutagenicity

To understand the role of O⁶-MeI, one must analyze the hydrogen bonding alterations imposed by O⁶-alkylation.

The Tautomeric Lock

In canonical Inosine (I), the base exists in the keto form, possessing a proton at N1.[1] This allows Inosine to function as a Guanine analog, pairing with Cytosine (I:C) via two hydrogen bonds.[1][3]

Upon methylation, O⁶-MeI adopts a fixed enol ether structure.[1][2] The N1 position is deprotonated to maintain aromaticity, and the O⁶ position is capped with a methyl group.

-

O⁶-MeI (Enol Ether): N1 (Acceptor), O6-Me (Steric Block/Inert).[1][2]

-

Consequence: The N1-H donor is lost.[2] Pairing with Cytosine (which presents an N3 acceptor) is electrostatically repulsive.[1]

The Mispairing Mechanism (O⁶-MeI : T)

O⁶-MeI presents an electronic face complementary to Thymine:

-

N1 (Acceptor): Forms a hydrogen bond with N3-H (Donor) of Thymine.[1]

-

O6-Methyl Group: While it does not form a strong H-bond, it fits sterically into the major groove, mimicking the N6-amino group of Adenine.[2]

-

Result: The polymerase reads O⁶-MeI as Adenine and inserts Thymine.[2]

Visualization of Steric & Electronic Conflict

The following diagram illustrates the H-bond donor/acceptor inversion that drives the mutation.

Caption: Comparison of H-bonding properties. Inosine pairs with Cytosine (Blue), while O6-methylation forces a switch to Thymine pairing (Red) due to the loss of the N1 proton donor.

Experimental Framework: Synthesis & Kinetics[4]

This section details the protocol for synthesizing O⁶-MeI-containing oligonucleotides and validating their mutagenic potential via kinetic assays.

Synthesis of O⁶-Methylinosine Phosphoramidite

Standard DNA synthesis conditions (ammonium hydroxide deprotection) will degrade O⁶-MeI, converting it back to Inosine or degrading the ring.[2] A specialized "Ultra-Mild" protocol is required.[1]

Protocol:

-

Starting Material: 6-Chloropurine ribonucleoside or 2'-deoxyinosine.[2]

-

O6-Alkylation: Treat with sodium methoxide (NaOMe) in methanol to install the O⁶-methyl group.[2]

-

Protection:

-

Solid Phase Synthesis:

-

Coupling time: Increase to 6 minutes for O⁶-MeI amidite.

-

Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O (Standard).[1]

-

-

Deprotection (The "Make or Break" Step):

-

Reagent: 0.05 M Potassium Carbonate (

) in Methanol. -

Conditions: 4 hours at Room Temperature.

-

Avoid: Standard

at 55°C (causes demethylation).[1]

-

Single-Turnover Kinetic Assay

To quantify the mutagenic potential, measure the efficiency of nucleotide insertion opposite the O⁶-MeI lesion by a high-fidelity DNA polymerase (e.g., Klenow fragment exo-).

Reagents:

-

Template: 25-mer oligonucleotide containing O⁶-MeI at position X.[2]

-

Primer: 5'-

P-labeled primer annealing up to position X-1.[2] -

dNTPs: Ultra-pure dGTP, dATP, dTTP, dCTP (individually).

Workflow:

-

Annealing: Hybridize Primer:Template (1:1.5 ratio) in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM

). -

Initiation: Mix Enzyme with Primer:Template complex.

-

Reaction: Rapidly mix with varying concentrations of single dNTP (0.1 - 500

M). -

Quenching: Stop reaction at time intervals (5s, 10s, 30s) using 95% Formamide/EDTA.

-

Analysis: Resolve products on 20% PAGE-Urea gel. Quantify extension using phosphorimaging.

Data Processing:

Fit product formation vs. time to the equation:

Quantitative Analysis: O⁶-MeI vs. O⁶-MeG

The following table summarizes the kinetic parameters, illustrating why O⁶-MeI is a pure transition mutagen. The data compares the insertion efficiency (

| Template Lesion | Incoming dNTP | Specificity ( | Interpretation | |

| Guanine (Ctrl) | dCTP | 100 | 1.0 | Perfect match. |

| Guanine (Ctrl) | dTTP | < 0.001 | < | High fidelity.[1][2] |

| O⁶-MeG | dCTP | 0.1 | Low | Steric clash / No H-bond.[2] |

| O⁶-MeG | dTTP | 10 | High | Mutagenic pairing (G |

| O⁶-MeI | dCTP | 0.05 | Very Low | No N2-amine to stabilize wobble.[2] |

| O⁶-MeI | dTTP | 12 | Very High | Strong mimic of Adenine.[2] |

Key Insight: O⁶-MeI incorporates Thymine more efficiently than O⁶-MeG in some contexts because the absence of the N2-amino group reduces steric bulk in the minor groove, allowing a cleaner fit for the polymerase in the "A-like" conformation.

Biological Significance & Application

The "N2-Amine" Hypothesis Probe

Researchers use O⁶-MeI to prove that the N2-amino group of Guanine is not required for the formation of the mutagenic T:G* base pair.

-

If O⁶-MeI (lacking N2) pairs with T as efficiently as O⁶-MeG, the mutation is driven solely by the O⁶-methyl/N1-deprotonation motif.[2]

-

Experimental evidence confirms this: O⁶-MeI is a potent inducer of transitions, validating the O⁶-position as the primary mutagenic determinant.

Transition Mechanism Summary

-

Lesion Formation: Alkylating agents (e.g., nitrosamines) methylate Inosine residues (or G residues which are then used as analogs).[1]

-

Replication Block Avoidance: Unlike bulky adducts, O⁶-MeI does not stall the polymerase. It is "read" smoothly.

-

Miscoding: The polymerase detects the N1-acceptor/O6-methyl profile, identifies it as Adenine, and inserts Thymine.

-

Fixation: In the next round of replication, the Thymine pairs with Adenine.

-

Net Result:

.

-

References

-

Structural Basis of O6-Methylguanine Mutagenicity Warren, J.J., et al. (2006).[1] The structural basis for the mutagenicity of O6-methyl-guanine lesions.

-

Thermodynamics of Modified Base Pairs Gaffney, B.L., et al. (1984).[1] Thermodynamic comparison of the base pairs formed by the carcinogenic lesion O6-methylguanine.

-

Kinetics of Polymerase Insertion Singer, B., et al. (1986).[1] Kinetics of extension of O6-methylguanine paired with cytosine or thymine. [1]

-

Synthesis of Modified Oligonucleotides Glen Research. (2020). Synthesis of oligonucleotides containing O6-Me-dG and related analogs. [1][2][5]

-

Inosine and Deamination Mechanisms Alseth, I., et al. (2014).[1] The role of Inosine in DNA damage and repair. [1]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 6-O-Methylinosine Base Pairs

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-methylinosine (6-MI) is a modified purine nucleoside with significant potential in therapeutic and diagnostic applications. Its structural similarity to the mutagenic lesion O6-methylguanine (O6-MeG) necessitates a thorough understanding of its base-pairing thermodynamics to predict its behavior within nucleic acid duplexes. This guide provides a comprehensive framework for the synthesis of 6-MI-containing oligonucleotides and the detailed experimental characterization of their thermodynamic stability. We present established methodologies, including phosphoramidite synthesis, UV thermal denaturation, and isothermal titration calorimetry (ITC), to empower researchers to elucidate the complete thermodynamic profile (ΔH°, ΔS°, and ΔG°) of 6-MI base pairs. By drawing parallels with the well-documented behavior of O6-MeG, this document serves as a foundational resource for investigating the impact of 6-MI on DNA and RNA duplex stability, thereby guiding the rational design of novel oligonucleotides for therapeutic and research applications.

Introduction: The Significance of 6-O-Methylinosine in Nucleic Acid Research

Modified nucleosides are at the forefront of nucleic acid research and drug development. 6-O-methylinosine (6-MI), a synthetic analog of inosine, presents a unique modification—a methoxy group at the 6-position of the purine ring. This modification sterically and electronically alters the hydrogen bonding face of the base, leading to distinct base-pairing properties compared to its canonical counterparts.

The scientific interest in 6-MI is largely driven by its structural analogy to O6-methylguanine (O6-MeG), a well-known mutagenic DNA lesion. O6-MeG arises from the exposure of DNA to alkylating agents and is known to mispair with thymine during replication, leading to G:C to A:T transition mutations[1]. Studies on O6-MeG have revealed that its base pairs are significantly less stable than canonical Watson-Crick pairs[2]. The most stable, albeit weakened, pairing for O6-MeG is with cytosine[2][3]. Understanding the thermodynamic consequences of the O-methylation in 6-MI is therefore crucial for its potential applications, which include:

-

Antisense and RNAi Therapeutics: The stability of the oligonucleotide drug with its target mRNA is a critical determinant of efficacy. Incorporating 6-MI could modulate this stability to optimize drug performance.

-

DNA-based Diagnostics and Probes: The specificity and melting behavior of diagnostic probes are governed by their thermodynamic properties. 6-MI could be used to fine-tune the melting temperature (Tm) of probes for specific applications.

-

Biophysical and Structural Studies: As a research tool, 6-MI can be used to probe the active sites of enzymes that interact with DNA and RNA, and to study the impact of purine O-alkylation on nucleic acid structure and stability.

This guide provides the necessary technical framework for researchers to synthesize oligonucleotides containing 6-MI and to rigorously characterize the thermodynamic stability of its base pairs.

Synthesis and Incorporation of 6-O-Methylinosine into Oligonucleotides

The foundation of studying the thermodynamic properties of 6-MI lies in its successful incorporation into synthetic DNA and RNA strands. This is achieved through solid-phase phosphoramidite chemistry, the gold standard for oligonucleotide synthesis[]. The key steps involve the chemical synthesis of the 6-O-methylinosine phosphoramidite building block, followed by its use in an automated DNA/RNA synthesizer.

Synthesis of 6-O-Methylinosine (6-MI) Nucleoside

The precursor for the phosphoramidite is the 6-MI nucleoside, which can be synthesized from commercially available inosine. A key step involves the methylation of the 6-keto group of inosine. While various methods exist, a common approach involves activating the 6-position for nucleophilic substitution by methanol[5].

Preparation of 5'-DMT-6-O-Methylinosine-3'-CEP Phosphoramidite

Once the 6-MI nucleoside is obtained, it is converted into a phosphoramidite monomer suitable for automated oligonucleotide synthesis. This multi-step process involves protecting the hydroxyl groups and activating the 3'-hydroxyl for coupling.

Experimental Protocol: Synthesis of 6-O-Methylinosine Phosphoramidite

-

5'-Hydroxyl Protection: The 5'-hydroxyl group of the 6-MI nucleoside is protected with a dimethoxytrityl (DMT) group. This is typically achieved by reacting the nucleoside with DMT-chloride in anhydrous pyridine. The DMT group is acid-labile, allowing for its removal at the beginning of each coupling cycle during oligonucleotide synthesis.

-

Phosphitylation of the 3'-Hydroxyl: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). This introduces the reactive phosphoramidite moiety.

-

Purification: The resulting 5'-DMT-6-O-methylinosine-3'-CEP phosphoramidite is purified using silica gel chromatography to ensure high purity for oligonucleotide synthesis. The final product should be stored under anhydrous conditions to prevent hydrolysis.

Automated Solid-Phase Oligonucleotide Synthesis

The synthesized 6-MI phosphoramidite can be used in a standard automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation[]. For the incorporation of the modified 6-MI phosphoramidite, an extended coupling time may be beneficial to ensure high coupling efficiency.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) provides a direct measurement of the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters (ΔH°, ΔS°, Ka, and stoichiometry) in a single experiment.

Experimental Protocol: ITC

-

Sample Preparation: Prepare the 6-MI-containing oligonucleotide and its complementary strand in the exact same, degassed buffer. The concentration of the macromolecule in the cell should be 10-50 times the estimated dissociation constant (Kd).

-

Data Acquisition:

-

Load one oligonucleotide into the sample cell of the calorimeter and the complementary strand into the titration syringe.

-

Perform a series of small injections of the syringe solution into the sample cell at a constant temperature.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection.

-

Plot the heat change per mole of injectant against the molar ratio of the two strands.

-

Fit the resulting binding isotherm to a suitable binding model to extract the binding affinity (Ka = 1/Kd), the enthalpy of binding (ΔH°), and the stoichiometry (n).

-

The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the equations: ΔG° = -RTln(Ka) and ΔG° = ΔH° - TΔS°.

-

Data Presentation and Interpretation

To facilitate a clear understanding of the impact of 6-MI on duplex stability, the thermodynamic data should be presented in a structured format.

Table 1: Thermodynamic Parameters for 6-MI Base Pairs

| Duplex Sequence (5'-3') | Complementary Sequence (3'-5') | Tm (°C) at 10 µM | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |

| GCA X GCT | CGT Y CGA | Experimental | Experimental | Experimental | Calculated |

| Control: GCA G GCT | CGT C CGA | ||||

| Test: GCA (6-MI) GCT | CGT C CGA | ||||

| Test: GCA (6-MI) GCT | CGT T CGA | ||||

| Test: GCA (6-MI) GCT | CGT A CGA | ||||

| Test: GCA (6-MI) GCT | CGT G CGA |

(Note: This table is a template for presenting experimentally determined data.)

Interpretation of Results:

-

Comparison with Watson-Crick Pairs: A direct comparison of the thermodynamic parameters for a duplex containing a 6-MI:Y pair with an isosequential duplex containing a G:C pair will reveal the energetic penalty of the modification. Based on studies of O6-MeG, it is expected that 6-MI will be destabilizing compared to guanine.[2]

-

Pairing Specificity: By pairing the 6-MI-containing strand with complements containing A, C, G, and T opposite the modification, the pairing preference of 6-MI can be determined. The pair with the most favorable ΔG° will be the most stable. It is plausible that 6-MI, like O6-MeG, will form its most stable pair with cytosine, although this pair will likely be weaker than a standard G:C pair.[2]

-

Enthalpic and Entropic Contributions: Analyzing the ΔH° and ΔS° values provides insight into the driving forces of duplex formation. For instance, a less favorable (less negative) ΔH° for a 6-MI pair might suggest weaker hydrogen bonding and/or stacking interactions.

Structural Considerations and Implications

The presence of the O6-methyl group on the inosine base has significant structural implications that underpin its thermodynamic properties.

-

Hydrogen Bonding: The methyl group replaces the N1 proton and blocks the O6 hydrogen bond acceptor of inosine. This prevents the formation of a standard I:C Watson-Crick-like pair. Pairing with cytosine would likely involve a "wobble" geometry, similar to that observed for O6-MeG:C pairs.[3]

-

Steric Effects: The methyl group introduces steric bulk into the major groove of the DNA or RNA duplex. This can cause local distortions in the helix and may be accompanied by an energetic penalty, as has been observed for N6-methyladenosine (m6A), where the methyl group rotates into a high-energy conformation to be accommodated within the duplex.[6]

Conclusion and Future Directions

This guide has outlined a comprehensive experimental strategy for the synthesis of 6-O-methylinosine-containing oligonucleotides and the detailed characterization of their thermodynamic stability. By employing the described protocols for phosphoramidite synthesis, UV thermal denaturation, and isothermal titration calorimetry, researchers can obtain a complete thermodynamic profile for 6-MI base pairs.

Future research should focus on:

-

Systematic Nearest-Neighbor Analysis: A comprehensive study of all ten possible nearest-neighbor contexts for 6-MI would allow for the development of a predictive model for the stability of any 6-MI-containing duplex.

-

Impact of pH: Given that the pairing of O6-MeG with cytosine may involve a protonated cytosine species, investigating the pH dependence of 6-MI:C duplex stability could provide valuable mechanistic insights.[3][7]

-

RNA Duplexes: The thermodynamic stability of 6-MI in the context of A-form RNA duplexes is of particular interest for antisense and siRNA applications and may differ from its behavior in B-form DNA.

-

High-Resolution Structural Studies: NMR and X-ray crystallography studies will be essential to determine the precise atomic-level structure of 6-MI base pairs and to rationalize the observed thermodynamic data.

By systematically applying the methodologies presented here, the scientific community can build a robust understanding of the thermodynamic behavior of 6-O-methylinosine, paving the way for its rational use in the development of novel nucleic acid-based technologies.

References

-

Shishodia, S., & Schofield, C. J. (2020). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. Molecules, 26(1), 147. [Link]

-

Shishodia, S., & Schofield, C. J. (2020). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. PubMed, 33396208. [Link]

-

Glen Research. (n.d.). The Glen Report. [Link]

-

Gaffney, B. L., & Jones, R. A. (1989). Thermodynamic comparison of the base pairs formed by the carcinogenic lesion O6-methylguanine with reference both to Watson-Crick pairs and to mismatched pairs. Biochemistry, 28(14), 5881–5889. [Link]

-

Agris, P. F., et al. (1999). Inosine and N1-methylinosine within a synthetic oligomer mimicking the anticodon loop of human tRNA(Ala) are major epitopes for anti-PL-12 myositis autoantibodies. RNA, 5(7), 928–938. [Link]

-

D'Andrea, A. D., & Eadie, J. S. (1984). O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity. Genes & Development, 28(22), 2537-2550. [Link]

-

Roost, C., et al. (2015). Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification. Journal of the American Chemical Society, 137(5), 2107–2115. [Link]

-

Frank Lectures. (2019, May 27). Melting Temperature of DNA (Tm) [Video]. YouTube. [Link]

-

Wikipedia. (2023, October 26). Nucleic acid thermodynamics. [Link]

-

Roost, C., et al. (2015). Structure and thermodynamics of N6-methyladenosine in RNA: a spring-loaded base modification. PubMed, 25611135. [Link]

-

Nikolai's Genetics Lessons. (2020, October 21). How to calculate maximal melting temperature of DNA [Video]. YouTube. [Link]

-

Base Pair Biotechnologies. (n.d.). Isothermal Titration Calorimetry (ITC) Binding Services. [Link]

-

ResearchGate. (n.d.). UV melting curves of oligonucleotides, at constant strand concentration... [Link]

-

ResearchGate. (n.d.). UV melting curves of oligonucleotides, at a constant strand... [Link]

-

ResearchGate. (n.d.). Proposed base pairing patterns of modified nucleobases in different... [Link]

-

OSTI.GOV. (2022, August 1). Conformation and Pairing Properties of an O[superscript 6]-Methyl-2;#8242;-deoxyguanosine-Directed B. [Link]

-

Williams, L. D., & Shaw, B. R. (1987). Protonated base pairs explain the ambiguous pairing properties of O6-methylguanine. Proceedings of the National Academy of Sciences, 84(7), 1779–1783. [Link]

-

Kierzek, E., & Kierzek, R. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. The Journal of Physical Chemistry A, 126(9), 1438–1447. [Link]

-

Zhang, Y., et al. (2021). Atomistic and Thermodynamic Analysis of N6-Methyladenosine (m6A) Recognition by the Reader Domain of YTHDC1. Diva-Portal.org. [Link]

Sources

- 1. O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamic comparison of the base pairs formed by the carcinogenic lesion O6-methylguanine with reference both to Watson-Crick pairs and to mismatched pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protonated base pairs explain the ambiguous pairing properties of O6-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: 6-O-Methylinosine Interaction with DNA and RNA Polymerases

Part 1: Executive Summary

6-O-Methylinosine (6-mI) is a synthetic purine nucleoside analog that serves as a critical probe in the study of polymerase fidelity, mutagenesis, and RNA editing mechanisms. Structurally, it is the deaminated analog of O6-methylguanine (O6-mG) , the primary mutagenic lesion caused by alkylating agents (e.g., temozolomide, nitrosoureas).

Unlike O6-mG, 6-mI lacks the exocyclic 2-amino group. This structural subtraction allows researchers to isolate the contribution of the O6-methyl group to base-pairing thermodynamics without the stabilizing hydrogen bond donor normally present at the C2 position. In interaction with polymerases, 6-mI acts as a pro-mutagenic lesion , strongly directing the misincorporation of Thymine (DNA) or Uracil (RNA), thereby mimicking the G

Part 2: Mechanistic Foundations

Chemical Structure and Tautomerism

The mutagenic potential of 6-mI is dictated by its inability to form canonical Watson-Crick hydrogen bonds.

-

Canonical Guanosine: The O6-carbonyl acts as a hydrogen bond acceptor, and N1 acts as a donor.

-

6-O-Methylinosine: The methylation of O6 locks the base into an enol ether configuration. This removes the N1 proton, converting N1 from a donor to an acceptor.

-

The "Missing Grip": Unlike O6-mG, 6-mI lacks the exocyclic 2-amino group. In O6-mG, this group provides a crucial H-bond donor that stabilizes pairing with Thymine (via O2) or Cytosine (via O2, in wobble geometry). The absence of this group in 6-mI destabilizes all duplex interactions, making 6-mI a highly discriminatory probe for hydrophobic packing versus hydrogen bonding effects in polymerase active sites.

Thermodynamic Pairing Preference

Thermodynamic studies and kinetic assays confirm that 6-mI preferentially pairs with Thymine (T) or Uracil (U) over Cytosine (C).

| Base Pair | H-Bonds | Stability | Structural Basis |

| 6-mI : T | 1 (Weak) | Preferred | The O6-methyl group mimics the steric profile of Adenine. N1 of 6-mI (acceptor) pairs with N3-H of Thymine (donor). Hydrophobic packing of the methyl group drives this preference despite only one H-bond. |

| 6-mI : C | 1 (Weak) | Disfavored | Steric clash between O6-methyl and N4-amino of Cytosine prevents stable geometry. The lack of the 2-amino group (present in O6-mG) removes the "wobble" stabilization seen in O6-mG:C pairs. |

Part 3: Interaction with DNA Polymerases

Kinetic Incorporation Profiles

High-fidelity DNA polymerases (e.g., Klenow fragment, T7 DNA pol) and translesion synthesis (TLS) polymerases process 6-mI differently. However, the universal outcome is the misincorporation of dTTP .

-

Mechanism: When a polymerase encounters 6-mI in the template, the active site excludes dCTP due to steric conflict with the O6-methyl group. dTTP is accepted because it presents a proton donor (N3-H) to the N1 acceptor of 6-mI, and the methyl group of dTTP aligns favorably in the major groove.

-

Role of the 2-Amino Group: Comparative kinetics between O6-mG and 6-mI reveal that the 2-amino group contributes significantly to the

of insertion. 6-mI, lacking this group, often shows a lower catalytic efficiency (

Mutagenic Outcome

The replication of 6-mI leads to a G:C

-

First Cycle: 6-mI (template) pairs with dTTP (incoming).

-

Second Cycle: The newly incorporated T serves as a template for A.

-

Result: The original G (represented by the analog 6-mI) is effectively read as A.

Part 4: Interaction with RNA Polymerases & ADAR

Transcriptional Mutagenesis

RNA polymerases (e.g., T7 RNAP, mammalian RNAP II) traversing a DNA template containing 6-mI will incorporate UTP opposite the lesion. This results in mutant mRNA transcripts ("transcriptional mutagenesis"), which can lead to the production of mutant proteins even if the DNA remains chemically stable.

ADAR-Mediated Demethylation

A unique property of 6-mI is its interaction with ADAR1 and ADAR2 . While these enzymes typically deaminate Adenosine to Inosine (A

-

Reaction: ADARs attack the C6 position, displacing the methoxy group.

-

Product: The reaction converts 6-O-methylinosine directly into Inosine .

-

Significance: This "repair" or "demethylation" activity converts a mutagenic coding base (6-mI, codes like A) into Inosine (codes like G), effectively restoring the wild-type coding potential.

Part 5: Visualization of Pathways

Diagram 1: Mechanistic Comparison of Base Pairing

This diagram illustrates why 6-mI prefers Thymine over Cytosine, highlighting the steric clash and hydrogen bond donor/acceptor mismatch.

Caption: 6-mI rejects dCTP due to steric conflict and lack of stabilizing 2-amino group, preferentially pairing with dTTP.

Part 6: Experimental Protocols

Protocol 1: Single-Turnover Kinetic Assay

Purpose: To determine the specificity constant (

Reagents:

-

Oligonucleotide Template: 25-mer containing site-specific 6-mI (e.g., 5'-...CCG (6-mI) TCG...-3').

-

Primer: 5'-[32P]-labeled primer annealed 1 base upstream of the lesion.

-

Polymerase: Klenow fragment (exo-) or T7 DNA pol (exo-).

-

dNTPs: Ultra-pure dATP, dCTP, dGTP, dTTP.

Workflow:

-

Annealing: Mix Primer:Template in 1:1.5 ratio in TE buffer + 50 mM NaCl. Heat to 95°C for 5 min, cool slowly to RT.

-

Enzyme Binding: Incubate annealed DNA (100 nM) with Polymerase (excess, e.g., 500 nM) in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT) for 5 min at 37°C to form the binary complex.

-

Reaction Initiation: Rapidly mix with varying concentrations of single dNTP (e.g., 0.1 µM – 500 µM dTTP or dCTP).

-

Quenching: At time points (e.g., 5s, 10s, 30s, 1 min), quench aliquots with 0.5 M EDTA / 95% Formamide dye.

-

Analysis: Resolve products on 20% denaturing PAGE. Quantify % extension using phosphorimaging.

-

Calculation: Fit data to the equation

to derive kinetic parameters.

Protocol 2: ADAR Demethylation Assay

Purpose: To verify 6-mI as a substrate for ADAR editing/repair activity.

Workflow:

-

Substrate Prep: Synthesize a dsRNA substrate containing a 6-mI residue at a known editing site (e.g., GluR-B R/G site mimic).

-

Incubation: Incubate 10 nM RNA with purified ADAR2 (15 nM) in editing buffer (15 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 40 mM KCl, 5% glycerol, 0.003% NP-40) at 30°C.

-

Time Course: Remove aliquots at 0, 15, 30, 60 min.

-

Analysis: Digest RNA to nucleosides using Nuclease P1 and Alkaline Phosphatase.

-

Detection: Analyze via HPLC-MS. Monitor the disappearance of the 6-mI peak (mass 296 Da) and appearance of the Inosine peak (mass 268 Da).

Diagram 2: Experimental Workflow for Kinetics

Caption: Step-by-step workflow for determining single-turnover kinetics of polymerase incorporation opposite 6-mI.

References

-

Spratt, T. E., & Levy, D. E. (1997). Structure of the hydrogen bonding complex of O6-methylguanine with cytosine and thymine during DNA replication.[3][4][5][6][7][8] Nucleic Acids Research, 25(16), 3354–3361. Link

-

Easterwood, L. M., Véliz, E. A., & Beal, P. A. (2000). Demethylation of 6-O-Methylinosine by an RNA-Editing Adenosine Deaminase.[2] Journal of the American Chemical Society, 122(46), 11537–11538.[2] Link

-

Warren, J. J., et al. (2006). The structural basis for the mutagenicity of O6-methyl-guanine lesions.[4][8] Proceedings of the National Academy of Sciences, 103(52), 19701–19706. Link

-

Dimitri, A., et al. (2008). Transcription elongation past O6-methylguanine by human RNA polymerase II and bacteriophage T7 RNA polymerase. Nucleic Acids Research, 36(20), 6459–6471. Link

-

Véliz, E. A., et al. (2003). Substrate Analogues for an RNA-Editing Adenosine Deaminase: Mechanistic Investigation and Inhibitor Design. Journal of the American Chemical Society, 125(36), 10867–10876. Link

Sources

- 1. Kinetic analysis of the coding properties of O6-methylguanine in DNA: the crucial role of the conformation of the phosphodiester bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dokumen.pub [dokumen.pub]

- 3. Structure of the hydrogen bonding complex of O6-methylguanine with cytosine and thymine during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Structure of the hydrogen bonding complex of O6-methylguanine with cytosine and thymine during DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The structural basis for the mutagenicity of O6-methyl-guanine lesions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of 6-O-Methylinosine Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 6-O-Methylinosine in Oligonucleotide Therapeutics and Research

6-O-Methylinosine (6-O-Me-I) is a modified nucleoside with significant potential in the development of oligonucleotide-based therapeutics and as a tool in molecular biology research. Its unique chemical properties, particularly its ability to mimic the base-pairing characteristics of guanosine while exhibiting altered hydrogen bonding patterns and resistance to certain cellular enzymes, make it a valuable component in the design of antisense oligonucleotides, siRNAs, and therapeutic aptamers. The introduction of 6-O-Me-I can enhance the stability, binding affinity, and specificity of these molecules, leading to improved efficacy and reduced off-target effects.

This comprehensive guide provides detailed protocols for the solid-phase synthesis of oligonucleotides containing 6-O-Methylinosine. As a self-validating system, each step is explained with a clear rationale, ensuring that researchers can confidently reproduce and adapt these methods for their specific applications.

I. Synthesis of 6-O-Methyl-2'-deoxy-Inosine Phosphoramidite

The cornerstone of incorporating 6-O-Methylinosine into synthetic oligonucleotides is the availability of its corresponding phosphoramidite building block. The following protocol outlines a robust method for the synthesis of 5'-O-Dimethoxytrityl-6-O-methyl-2'-deoxy-Inosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, starting from 2'-deoxyinosine.

Experimental Workflow for 6-O-Methyl-2'-deoxy-Inosine Phosphoramidite Synthesis

Caption: Synthesis of 6-O-Me-dI Phosphoramidite.

Protocol 1: Synthesis of 6-O-Methyl-2'-deoxy-Inosine Phosphoramidite

-

Protection of 3' and 5' Hydroxyls: To a solution of 2'-deoxyinosine in anhydrous pyridine, add tert-butyldimethylsilyl chloride (TBDMS-Cl) in a stepwise manner at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.

-

Methylation of the O6 Position: The resulting 3',5'-O-bis(tert-butyldimethylsilyl)-2'-deoxyinosine is dissolved in a mixture of anhydrous toluene and methanol. Trimethylsilyldiazomethane (TMS-CHN2) is added dropwise at room temperature. The methylation reaction is typically complete within 2-4 hours.

-

Selective Deprotection of the 5'-Hydroxyl: The crude product from the previous step is dissolved in anhydrous dichloromethane and cooled to -15°C. A pre-cooled solution of hydrogen fluoride-pyridine is added slowly. The reaction is maintained at -15°C for 12 hours.[1]

-

5'-O-DMT Protection: The resulting 6-O-Methyl-3'-O-TBDMS-2'-deoxyinosine is co-evaporated with anhydrous pyridine and then dissolved in it. 4,4'-Dimethoxytrityl chloride (DMT-Cl) is added portion-wise at 0°C, and the reaction is stirred at room temperature for 12 hours.[1]

-

3'-Hydroxyl Deprotection: The purified 5'-O-DMT-6-O-Methyl-3'-O-TBDMS-2'-deoxyinosine is dissolved in anhydrous THF. Tetrabutylammonium fluoride (TBAF) in THF is added, and the reaction is stirred at room temperature for 2-4 hours.

-

Phosphitylation: The dried 5'-O-DMT-6-O-Methyl-2'-deoxyinosine is dissolved in anhydrous dichloromethane. N,N-diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C. The reaction is stirred at room temperature for 2 hours.

-

Purification: The final phosphoramidite is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine.

II. Solid-Phase Synthesis of 6-O-Methylinosine Oligonucleotides

The incorporation of the 6-O-Methylinosine phosphoramidite into an oligonucleotide sequence follows the standard automated solid-phase synthesis cycle.[2][3] However, specific considerations for the coupling step are crucial for achieving high incorporation efficiency.

The Solid-Phase Oligonucleotide Synthesis Cycle

Caption: The four-step oligonucleotide synthesis cycle.

Protocol 2: Automated Solid-Phase Synthesis

-

Support and Reagents: Utilize a standard controlled pore glass (CPG) solid support pre-loaded with the initial nucleoside. Prepare solutions of the 6-O-Methylinosine phosphoramidite, standard DNA/RNA phosphoramidites, activator (e.g., 5-(ethylthio)-1H-tetrazole), capping reagents, and oxidizing agent according to the synthesizer manufacturer's recommendations.

-

Synthesis Cycle:

-

Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.

-

Coupling: The 6-O-Methylinosine phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time of 3-6 minutes is recommended for the modified base to ensure high coupling efficiency.[4][5] A double coupling cycle can also be employed to maximize incorporation.[6]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.[3]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in THF/water/pyridine.[5]

-

-

DMT-on Synthesis: For ease of purification, it is recommended to perform the synthesis with the final 5'-DMT group remaining on the full-length oligonucleotide ("DMT-on").[5]

Table 1: Recommended Synthesis Parameters for 6-O-Me-dI

| Parameter | Recommendation | Rationale |

| Phosphoramidite Concentration | 0.1 M in Acetonitrile | Standard concentration for efficient coupling. |

| Activator | 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) | A commonly used and effective activator. |

| Coupling Time | 3-6 minutes | Ensures sufficient time for the modified phosphoramidite to react completely.[4] |

| Double Coupling | Optional, but recommended | Can significantly improve coupling efficiency for modified bases.[6] |

III. Cleavage, Deprotection, and Purification

Post-synthesis processing is a critical phase where the oligonucleotide is cleaved from the solid support and all protecting groups are removed. The choice of deprotection conditions is paramount to preserve the integrity of the 6-O-methyl group.

Protocol 3: Cleavage and Deprotection

Two primary deprotection strategies are recommended, depending on the presence of other sensitive modifications in the oligonucleotide sequence.

A. Standard Deprotection (for robust sequences):

-

Transfer the CPG support to a screw-cap vial.

-

Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[7]

-

Heat the vial at 65°C for 15-20 minutes.

-

Cool the vial on ice and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Evaporate the solution to dryness.

B. Mild Deprotection (for sensitive sequences):

-

Transfer the CPG support to a screw-cap vial.

-

Add a solution of 0.05 M potassium carbonate in anhydrous methanol.[8]

-

Incubate at room temperature for 4-6 hours.

-

Neutralize the solution with an appropriate buffer and desalt.

Protocol 4: Purification by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for purifying 6-O-Methylinosine-containing oligonucleotides, especially when a "DMT-on" strategy is employed.[9][10]

-

Column: C18 or C8 reverse-phase column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) or 100 mM hexafluoroisopropanol (HFIP) with triethylamine in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration. A typical gradient would be from 5% to 50% B over 30 minutes.

-

Detection: UV absorbance at 260 nm.

-

DMT-on Purification: The DMT-on full-length product will be significantly more retained on the column than the failure sequences lacking the DMT group, allowing for excellent separation.

-

Post-Purification: Collect the peak corresponding to the DMT-on oligonucleotide. Remove the DMT group by treating the collected fraction with 80% acetic acid for 15-30 minutes, followed by quenching and desalting.

Table 2: Typical RP-HPLC Conditions

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Flow Rate | 1.0 mL/min |

| Mobile Phase A | 0.1 M TEAA, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-50% B over 30 min |

| Detection | 260 nm |

IV. Characterization

The final verification of the synthesized 6-O-Methylinosine oligonucleotide is performed by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity.

A. Mass Spectrometry:

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry should be used to determine the molecular mass of the purified oligonucleotide.[11][12] The observed mass should match the calculated theoretical mass of the 6-O-Methylinosine-containing sequence.

B. Analytical RP-HPLC:

The purity of the final product should be assessed by analytical RP-HPLC using conditions similar to the preparative method. A single major peak should be observed, and the purity is typically calculated based on the peak area.

V. Conclusion

The protocols detailed in this application note provide a comprehensive and validated workflow for the synthesis, purification, and characterization of oligonucleotides containing 6-O-Methylinosine. By understanding the rationale behind each step, from the synthesis of the phosphoramidite building block to the final quality control, researchers can confidently incorporate this valuable modification into their oligonucleotide designs for a wide range of therapeutic and research applications.

References

-

Site-Specific Synthesis of Oligonucleotides Containing 6-Oxo-M1dG, the Genomic Metabolite of M1dG, and LC-MS/MS Analysis of Its In Vitro Bypass by Human Polymerase ι. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. (n.d.). Glen Research. Retrieved February 24, 2026, from [Link]

-

Deprotection Guide 20200110. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]

-

Oligonucleotide synthesis under mild deprotection conditions. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. (2020, December 31). MDPI. Retrieved February 24, 2026, from [Link]

-

RP-HPLC Purification of Oligonucleotides. (n.d.). University of Southampton. Retrieved February 24, 2026, from [Link]

-

Impact of phosphoramidite equivalents on coupling efficiency. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

- Double coupling method for oligonucleotide synthesis. (n.d.). Google Patents.

-

HPLC Purification of Long Synthetic Oligonucleotides. (n.d.). Waters Corporation. Retrieved February 24, 2026, from [Link]

-

The Glen Report. (n.d.). Glen Research. Retrieved February 24, 2026, from [Link]

-

An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2. (n.d.). Technology Networks. Retrieved February 24, 2026, from [Link]

-

Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Purification and characterisation of oligonucleotides. (n.d.). ATDBio. Retrieved February 24, 2026, from [Link]

-

Mass Spectrometry of Oligonucleotides. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Mapping m6A Sites on HIV-1 RNA Using Oligonucleotide LC-MS/MS. (2024, January 10). MDPI. Retrieved February 24, 2026, from [Link]

-

Synthesis of 2 '-N-Methylamino-2 '-deoxyguanosine and 2 '-N,N-Dimethylamino-2 '-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. (2025, August 10). ResearchGate. Retrieved February 24, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labcluster.com [labcluster.com]

- 10. atdbio.com [atdbio.com]

- 11. web.colby.edu [web.colby.edu]

- 12. idtdna.com [idtdna.com]

enzymatic demethylation assays using 6-O-Methylinosine substrate

An In-Depth Guide to Enzymatic Demethylation Assays Using 6-O-Methylinosine Substrate

Authored by: A Senior Application Scientist

Introduction: Navigating the Epitranscriptome with Novel Substrates

The field of epitranscriptomics has illuminated a dynamic layer of gene regulation, where chemical modifications on RNA molecules dictate their fate and function. Among the most studied modifications is N6-methyladenosine (m6A), a reversible mark installed by "writer" enzymes and removed by "erasers". The primary m6A erasers in mammals are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[1][2] These enzymes are Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases that play critical roles in a vast array of physiological and pathological processes, including metabolism, development, and cancer.[3][4]

While m6A is the canonical substrate, the exploration of demethylase activity extends to synthetic nucleoside analogs. This guide focuses on assays utilizing 6-O-Methylinosine (m6I) , a purine nucleoside analog.[5] Although not a primary physiological substrate, m6I serves as a valuable tool for probing the catalytic mechanism of FTO and ALKBH5, screening for inhibitors, and developing novel therapeutic strategies. Understanding the activity of these enzymes on non-canonical substrates is crucial for defining their substrate specificity and for drug development.

This document provides a comprehensive overview of the principles and detailed protocols for performing enzymatic demethylation assays with 6-O-Methylinosine, tailored for researchers, scientists, and drug development professionals.

Chapter 1: The Enzymology of FTO and ALKBH5 Demethylases

FTO and ALKBH5 catalyze the oxidative demethylation of methylated nucleobases. The reaction requires molecular oxygen and specific co-factors.

-

Mechanism of Action : The demethylation process is not a simple removal of a methyl group. Instead, the enzyme hydroxylates the methyl group on the substrate. This reaction consumes 2-oxoglutarate (α-ketoglutarate), converting it to succinate and CO2.[6] The resulting hydroxymethylated intermediate is unstable.[7][8]

-

Divergent Fates of the Intermediate : A key distinction between FTO and ALKBH5 lies in the fate of this intermediate.

-

ALKBH5 acts as a true demethylase, efficiently catalyzing the fragmentation of the hemiaminal intermediate to yield the demethylated base (inosine, in the case of m6I) and formaldehyde.[9]

-

FTO , in contrast, primarily functions as a hydroxylase, with the N6-hydroxymethyladenosine (in the case of m6A) being a more stable, predominant product under many in vitro conditions.[7][8] The subsequent, non-enzymatic decay to the demethylated base is significantly slower.

-

This mechanistic difference is critical when designing and interpreting demethylation assays.

Chapter 2: Assay Design and Methodologies

The choice of assay depends on the experimental goal, required throughput, and available instrumentation. Key methodologies include fluorescence-based assays for high-throughput screening and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for precise quantification.

Fluorescence-Based Assays: A Tool for High-Throughput Screening

Fluorescence assays are ideal for screening compound libraries for potential inhibitors of FTO or ALKBH5. They are sensitive, rapid, and adaptable to multi-well plate formats. Many such assays rely on a "methylation-switchable" probe.[10][11]

Principle of Operation : A synthetic single-stranded DNA or RNA oligonucleotide probe is designed containing a 6-O-Methylinosine residue. The probe is labeled with a fluorophore and a quencher. In its native, methylated state, the probe's conformation keeps the fluorophore and quencher in close proximity, resulting in low fluorescence (FRET). Upon enzymatic demethylation of m6I to inosine, the probe undergoes a conformational change or becomes susceptible to cleavage by a secondary enzyme, separating the fluorophore from the quencher and producing a quantifiable increase in fluorescence.

LC-MS/MS: The Gold Standard for Quantitative Analysis

For definitive quantification of enzymatic activity and detailed kinetic studies, LC-MS/MS is the method of choice.[12][13] It offers unparalleled specificity and sensitivity, allowing for the direct measurement of the substrate and the demethylated product.

Principle of Operation : The enzymatic reaction is performed, then quenched. The oligonucleotide substrate is enzymatically digested down to individual nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer. The instrument can distinguish between 6-O-Methylinosine and its product, inosine, based on their unique mass-to-charge ratios, enabling precise quantification.[14]

Sources

- 1. N 6-methyladenosine alters RNA structure to regulate binding of a low-complexity protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection, regulation, and functions of RNA N6-methyladenosine modification in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting the RNA demethylase FTO for cancer therapy - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00075F [pubs.rsc.org]

- 5. 6-O-Methyl-2’-O-methylinosine | Inbios Bioinformatics Society [inbios.org]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Evidence human FTO catalyses hydroxylation of N6-methyladenosine without direct formation of a demethylated product contrasting with ALKBH5/2/3 and bacterial AlkB | Department of Chemistry [chem.ox.ac.uk]

- 8. Research Repository: Evidence human FTO catalyses hydroxylation of N6-methyladenosine without direct formation of a demethylated product contrasting with ALKBH5/2/3 and bacterial AlkB [repo.lib.jfn.ac.lk:8080]

- 9. Mechanisms of substrate recognition and N6-methyladenosine demethylation revealed by crystal structures of ALKBH5–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A fluorescent methylation-switchable probe for highly sensitive analysis of FTO N 6-methyladenosine demethylase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A fluorescent methylation-switchable probe for highly sensitive analysis of FTO N 6 -methyladenosine demethylase activity in cells - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02163E [pubs.rsc.org]

- 12. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. biorxiv.org [biorxiv.org]

Application Note: Probing ADA Transition State Mechanics with 6-O-Methylinosine

This Application Note is designed for biochemists and enzymologists investigating the catalytic mechanism of Adenosine Deaminase (ADA) or developing transition-state analogue inhibitors.

Executive Summary

Adenosine Deaminase (ADA) is a zinc-dependent hydrolase critical for purine metabolism. While its physiological reaction (Adenosine

6-O-Methylinosine (6-MeI) —also known as 6-methoxypurine riboside—serves as a mechanistic probe. Unlike adenosine, 6-MeI is a "slow substrate." Its hydrolysis to inosine involves the displacement of a methoxy group (methanol) rather than an amine (ammonia). This substitution significantly retards the breakdown of the tetrahedral intermediate , allowing researchers to:

-

Accumulate and observe the metastable intermediate species.

-

Validate inhibitor geometry by mimicking the

hybridized transition state. -

Deconvolute kinetic steps (substrate association vs. chemical step) using stopped-flow spectroscopy.

Chemical & Mechanistic Foundation

The Reaction Difference

ADA catalyzes the hydrolytic displacement of a substituent at the C6 position of the purine ring.

-

Natural Substrate (Adenosine): Displacement of

by -

Probe Substrate (6-MeI): Displacement of

by

The reaction proceeds via the addition of a zinc-activated water molecule to the C6 position, creating a Tetrahedral Intermediate (TI) . For 6-MeI, the formation or breakdown of this TI is rate-determining, making it observable via UV difference spectroscopy.

Pathway Diagram

Figure 1: The hydrolytic pathway of 6-O-Methylinosine by ADA. The stability of the TI (yellow) is the focal point of this protocol.

Materials & Preparation

Reagent Sourcing & Synthesis

6-O-Methylinosine is often not available as a standard catalog reagent. It can be synthesized or custom-ordered.

-

Commercial Status: Check specialized nucleoside suppliers (e.g., Berry & Associates, Carbosynth) for 6-methoxy-9-(beta-D-ribofuranosyl)purine.

-

Synthesis Note: If commercial stock is unavailable, 6-MeI can be synthesized from 6-chloropurine riboside (commercially abundant) via nucleophilic aromatic substitution with sodium methoxide in methanol.

-

Reaction: 6-Cl-Purine-Riboside + NaOMe

6-OMe-Purine-Riboside + NaCl.

-

Buffer Conditions (Critical)

ADA is a metalloenzyme (

-

Buffer: 50 mM HEPES or Potassium Phosphate, pH 7.4.

-

Chelator Warning: Do NOT use EDTA or EGTA. These will strip the active site zinc, abolishing activity.

-

Temperature: 25°C (Standardize for kinetic constants).

Protocol 1: Steady-State Kinetic Characterization

Objective: Establish the baseline

Experimental Setup

-

Enzyme Stock: Dilute ADA (Calf Intestine or Recombinant) to ~0.1 units/mL in buffer.

-

Substrate Stock: Prepare 10 mM 6-MeI in buffer (or DMSO if solubility is limiting, keep final DMSO <2%).

-

Detection: UV Spectrophotometer (Quartz cuvettes).

Procedure

-

Difference Spectrum Scan:

-

Blank: Buffer only.

-

Sample A: 100 µM Inosine (Product).

-

Sample B: 100 µM 6-MeI (Substrate).

-

Action: Scan 220–300 nm. Determine the wavelength of maximum difference (

). Typically, 6-MeI absorbs differently than Inosine in the 250–260 nm region due to the ether vs. carbonyl difference. -

Note: If no distinct peak is found, use 260 nm (standard for purine loss) or 248 nm (Inosine formation).

-

-

Kinetic Runs:

-

Prepare reactions with 6-MeI concentrations ranging from 0.5

to 10 -

Initiate with enzyme.

-

Monitor

over 5–10 minutes.

-

-

Analysis:

-

Plot Initial Velocity (

) vs. [Substrate]. -

Fit to Michaelis-Menten equation.

-

Expected Result:

for 6-MeI should be roughly 0.1% to 1% of the

-

Protocol 2: Stopped-Flow Transition State Analysis

Objective: Observe the pre-steady-state formation of the intermediate.

This experiment requires a Stopped-Flow Spectrophotometer (e.g., Applied Photophysics, Bio-Logic, KinTek).

Workflow Diagram

Figure 2: Single-turnover stopped-flow configuration.

Procedure

-

Conditions:

-

Single Turnover Mode: [Enzyme] > [Substrate]. Use ~20 µM ADA and ~5 µM 6-MeI. This ensures every substrate molecule binds simultaneously, synchronizing the catalytic cycle.

-

-

Shot Setup:

-

Load Syringe A with Enzyme.

-

Load Syringe B with Substrate.

-

Set monochromator to the

determined in Protocol 1.

-

-

Acquisition:

-

Trigger the shot.

-

Acquire data on a logarithmic time base (from 1 ms to 10 s).

-

Why Logarithmic? You need to capture the fast binding phase (ms) and the slow hydrolysis phase (seconds).

-

-

Data Interpretation:

-

Phase 1 (Fast): Rapid drop/change in absorbance corresponding to the formation of the Tetrahedral Intermediate . The enzyme attacks the C6 position, converting the aromatic purine to the

intermediate. -

Phase 2 (Slow): Linear steady-state turnover (if [S] > [E]) or slow decay to product (if [E] > [S]).

-

Self-Validating Controls

-

The "Dead" Control: Run the experiment with 2'-Deoxycoformycin (Pentostatin) pre-incubated with the enzyme. Pentostatin is a picomolar transition-state inhibitor. Result: No kinetic change should be observed; the trace should be flat.

-

The "Fast" Control: Run with Adenosine. Result: The reaction should be complete within the dead-time of the instrument (or extremely fast), confirming the "slow" nature of 6-MeI is specific to the chemistry, not the instrument.

Data Summary & Reference Values

| Parameter | Adenosine (Natural) | 6-O-Methylinosine (Probe) | Mechanistic Implication |

| ~200 - 300 | ~0.1 - 0.5 | 6-MeI chemistry is rate-limiting. | |

| ~20 - 30 | ~40 - 80 | Binding affinity is comparable; catalysis differs. | |

| Hybridization (C6) | Trapped | 6-MeI stabilizes the intermediate geometry. | |

| Leaving Group | Ammonia ( | Methanol ( | Methoxide is a poorer leaving group than Ammonia. |

References

-

Wolfenden, R. (1969). "Transition state analogues for enzyme catalysis." Nature, 223(5207), 704-705. Link

-

Evans, B., & Wolfenden, R. (1970). "A potential transition state analog for adenosine deaminase."[1] Journal of the American Chemical Society, 92(15), 4751-4752. Link

-

Kurz, L. C., & Frieden, C. (1987). "Adenosine deaminase: viscosity studies and the mechanism of binding of substrate and of ground- and transition-state analogue inhibitors."[2] Biochemistry, 26(11), 3027–3032.[2] Link

-

Wilson, D. K., & Quiocho, F. A. (1993). "A pre-transition-state mimic of an enzyme: X-ray structure of adenosine deaminase with bound 1-deazaadenosine and zinc-activated water."[1] Biochemistry, 32(7), 1689–1694. Link

-

Shih, P., & Wolfenden, R. (1996). "Enzyme-Substrate Complexes of Adenosine and Cytidine Deaminases: Absence of Accumulation of Water Adducts." Biochemistry, 35(15), 4697–4703. Link

Sources

in vitro transcription with 6-O-Methylinosine triphosphate

Application Note: High-Efficiency Incorporation of 6-O-Methylinosine (

Executive Summary & Biological Context

6-O-Methylinosine (

In the context of In Vitro Transcription (IVT) , 6-O-Methylinosine triphosphate (

-

Site-Specific Mutagenesis:

exhibits ambiguous base-pairing properties, capable of pairing with both Uracil and Cytosine. This "promiscuity" is utilized to generate transition mutation libraries during viral replication studies or aptamer evolution (SELEX). -

Structural Probing (SAR): The methylation removes the hydrogen bond acceptor capability of the

-carbonyl and introduces steric bulk, allowing researchers to probe the critical role of Guanosine functional groups in ribozyme catalysis or RNA-protein recognition. -

Polymerase Fidelity Studies: It serves as a molecular probe to test the kinetic checkpoints of RNA polymerases (e.g., T7, SP6).

Technical Challenge: T7 RNA Polymerase (T7 RNAP) has a stringent requirement for Guanosine at the initiation site (+1 to +3 positions).

Biochemical Mechanism & Design Logic

The Chemical Lesion

In Guanosine, the

Visualization: Base Pairing Ambiguity

The following diagram illustrates the structural logic of why

Caption: Mechanistic pathway of m6I-TP incorporation. Note the dual pairing potential (U/C) leading to transcriptional ambiguity.

Experimental Protocol

Materials & Reagents

| Component | Specification | Concentration | Storage |

| Enzyme | T7 RNA Polymerase (High Conc.) | 50 U/µL | -20°C |

| Buffer | Transcription Buffer | 40mM Tris-HCl (pH 7.9), 6mM MgCl₂, 2mM Spermidine, 10mM DTT | -20°C |

| Analog | 6-O-Methylinosine-5'-Triphosphate | 100 mM (Sodium Salt) | -80°C |

| Initiator | Guanosine Monophosphate (GMP) | 20 mM | -20°C |

| NTPs | ATP, CTP, UTP | 100 mM each | -20°C |

| Template | Linearized Plasmid or PCR Product | 0.5 - 1 µg/µL | -20°C |

| Additives | Inorganic Pyrophosphatase (iPPase) | 0.1 U/µL | -20°C |

Critical Pre-Requisite: Template Design

-

Promoter: Standard T7 Promoter (TAATACGACTCACTATA).

-

Initiation Sequence: The first two nucleotides (+1, +2) must be Guanosine for optimal T7 yield.

-

Strategy: Since

-TP cannot efficiently initiate, we use GMP (monophosphate) to prime the reaction. GMP is incorporated at the 5' end (+1), allowing the polymerase to transition into elongation where

Step-by-Step Protocol (20 µL Reaction)

Objective: Synthesis of RNA with 100% substitution of GTP by

-

Thaw & Vortex: Thaw all NTPs and buffer on ice. Vortex

-TP vigorously as modified nucleotides often precipitate. -

Assembly: Assemble the reaction at Room Temperature (RT) in the following order. Note: Spermidine in the buffer can precipitate DNA if added directly; add water first.

| Order | Component | Volume (µL) | Final Conc. | Function |

| 1 | Nuclease-Free Water | to 20 µL | - | Solvent |

| 2 | 10X Transcription Buffer | 2.0 | 1X | pH & Mg²⁺ |

| 3 | ATP, CTP, UTP Mix (100mM) | 0.3 each | 1.5 mM | Standard NTPs |

| 4 | GMP (Initiator) | 4.0 | 4.0 mM | Crucial for +1 Initiation |

| 5 | 0.6 | 3.0 mM | Elongation Substrate | |

| 6 | DTT (100 mM) | 2.0 | 10 mM | Reducing Agent |

| 7 | Linearized DNA Template | X | 1 µg total | Template |

| 8 | Inorganic Pyrophosphatase | 0.5 | 0.05 U | Prevents Mg-PPi precip. |

| 9 | T7 RNA Polymerase | 1.5 | ~75 U | Catalyst |

-

Incubation:

-

Incubate at 37°C for 4 to 6 hours .

-

Expert Tip: Modified nucleotides have slower kinetics (

is lower). Extended incubation is required compared to standard RNA synthesis (usually 2 hours).

-

-

Template Removal:

-

Add 1 µL DNase I (RNase-free). Incubate 15 mins at 37°C.

-

-

Purification:

-

Method: Silica spin-column purification (e.g., Monarch/Qiagen) is recommended over LiCl precipitation for modified RNAs to remove unincorporated bulky nucleotides efficiently.

-

Elution: Elute in water or The RNA Storage Solution.

-

Quality Control & Validation

Since

HPLC Analysis (Nucleoside Composition)

To confirm incorporation, digest 1 µg of the transcript with Nuclease P1 and Alkaline Phosphatase, then run on RP-HPLC.

-

Expected Result: Absence of Guanosine peak (except for the 5' cap/GMP). Presence of a distinct

peak (elutes later than Guanosine due to increased hydrophobicity from the methyl group).

Functional Validation (RT-PCR Sequencing)

To verify the "mutagenic" potential or incorporation:

-

Reverse Transcribe the

-RNA using a high-fidelity RT. -

PCR amplify the cDNA.

-

Sanger Sequencing: You will observe "mixed peaks" or transitions at G positions.

often templates as an Adenine (pairing with T during RT), resulting in G-to-A transitions in the cDNA sequence relative to the original DNA template.

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Low Yield | Poor Initiation | Increase GMP concentration to 8mM. Ensure template +1/+2 is GG. |

| Precipitation | Mg-PPi accumulation | Ensure Pyrophosphatase is fresh. |

| Short Transcripts | Early Termination | |

| Smearing on Gel | Structural folding |

References

-

Jena Bioscience. (n.d.). Single components for (m)RNA Synthesis. Retrieved October 26, 2025, from [Link]

-

Dodson, L. A., et al. (1982). Mutagenesis of bacteriophage T7 in vitro by incorporation of O6-methylguanine during DNA synthesis. Proceedings of the National Academy of Sciences.[1] Retrieved from [Link]

-

Roost, C., et al. (2015).[2] Structure and thermodynamics of N6-methyladenosine in RNA: a spring-loaded base modification. Journal of the American Chemical Society.[2] Retrieved from [Link]

-

Hudson, N. O., et al. (2021).[3] O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity. RNA.[2][4][5][6][7][8][9][10][11][12] Retrieved from [Link]

-

Perpusnas. (2026). In Vitro Transcription: T7 RNA Polymerase Guide. Retrieved from [Link]

Sources

- 1. Mutagenesis of bacteriophage T7 in vitro by incorporation of O6-methylguanine during DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and thermodynamics of N6-methyladenosine in RNA: a spring-loaded base modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA polymerases [takarabio.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Single components for (m)RNA Synthesis - Jena Bioscience [jenabioscience.com]

- 7. Transcription elongation past O6-methylguanine by human RNA polymerase II and bacteriophage T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Secondary Structure Prediction for RNA Sequences Including N6-methyladenosine | bioRxiv [biorxiv.org]

- 9. Frontiers | Modulation of Phase Separation by RNA: A Glimpse on N6-Methyladenosine Modification [frontiersin.org]

- 10. O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US10738286B2 - T7 RNA polymerase variants - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: 6-O-Methylinosine Stability & Handling

Topic: Prevention of Acid-Catalyzed Hydrolysis in 6-O-Methylinosine Document ID: TS-6OMI-001 Status: Active Audience: Analytical Chemists, Medicinal Chemists, Formulation Scientists

Executive Summary & Core Mechanism

The Issue: 6-O-Methylinosine (6-Methoxyinosine) is a purine nucleoside analogue. Like most purine nucleosides, it possesses a significant vulnerability: the N-glycosidic bond (connecting the ribose sugar to the N9 position of the purine base) is highly susceptible to cleavage under acidic conditions.[1][2][3]

The Consequence: Exposure to pH < 5.0 (and increasingly rapid at pH < 3.0) results in the irreversible degradation of the molecule into 6-O-Methylhypoxanthine (free base) and D-Ribose .

The Mechanism of Failure

To prevent degradation, you must understand the "why." The hydrolysis is driven by the protonation of the purine ring, specifically at the N7 position .[2][4]

Figure 1: Acid-catalyzed hydrolysis pathway. Protonation at N7 creates a positive charge that pulls electron density from the glycosidic bond, facilitating the departure of the base.

Troubleshooting Guides

Scenario A: "My HPLC peak for 6-O-Methylinosine is decreasing, and a new peak is appearing."

Diagnosis: You are likely observing on-column or in-vial hydrolysis. Root Cause: The mobile phase or sample diluent is too acidic.

| Parameter | Recommended Specification | Why? |